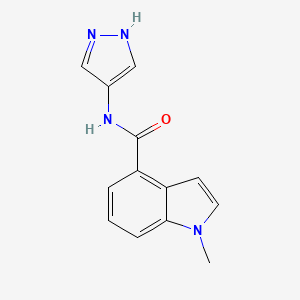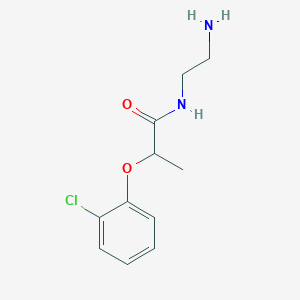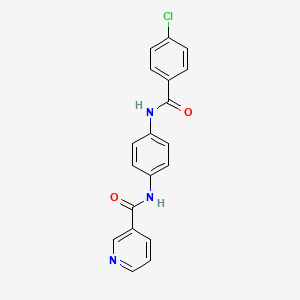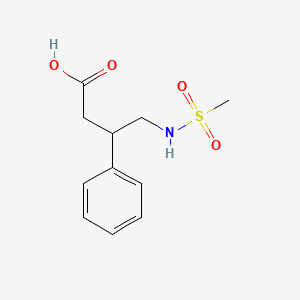
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide, also known as MPI-0479605, is a small-molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been found to have promising effects in various scientific research studies, and its mechanism of action has been investigated in detail.
Mécanisme D'action
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide works by binding to a specific site on the TBK1 protein, thereby inhibiting its activity. This leads to a reduction in the production of pro-inflammatory cytokines and other immune-related molecules, which can help to alleviate the symptoms of various diseases. Additionally, this compound has been found to have anti-tumor effects, potentially by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases. Additionally, this compound has been found to induce cell death in cancer cells, potentially by disrupting the normal functioning of the cell cycle.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide is its specificity for the TBK1 protein, which allows for targeted inhibition of this pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are numerous future directions for research on 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent analogs of this compound, which may have greater efficacy in the treatment of various diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials, in order to determine its potential as a therapeutic agent. Finally, research on the mechanism of action of 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide may lead to the identification of new targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide involves several steps, including the reaction of 4-bromoindole with 1-methyl-1H-pyrazole-4-carboxamide, followed by the addition of various reagents and solvents. This process has been optimized for maximum yield and purity, and has been used in numerous laboratory experiments.
Applications De Recherche Scientifique
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In particular, this compound has been shown to inhibit the activity of a protein called TBK1, which is involved in the regulation of immune responses and cell growth.
Propriétés
IUPAC Name |
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-6-5-10-11(3-2-4-12(10)17)13(18)16-9-7-14-15-8-9/h2-8H,1H3,(H,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVFVQOJNIFPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B6641900.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)


![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)